rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide
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Overview
Description
TF-S14 is a compound known for its role as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound is particularly significant in the field of immunology due to its ability to inhibit the activity of RORγt, leading to a reduction in the production of Th17 cell-associated cytokines, including interleukin-17A, interleukin-21, and interleukin-22 . These properties make TF-S14 a valuable tool in research related to autoimmune diseases and allogeneic transplant rejection .
Preparation Methods
The synthesis of TF-S14 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves the coupling of the intermediate compounds to form TF-S14.
Industrial production methods for TF-S14 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
TF-S14 undergoes several types of chemical reactions, including:
Oxidation: TF-S14 can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert TF-S14 into reduced forms with different chemical properties.
Substitution: TF-S14 can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TF-S14 has a wide range of scientific research applications, including:
Chemistry: In chemistry, TF-S14 is used as a model compound to study the behavior of inverse agonists and their interactions with receptors.
Biology: In biological research, TF-S14 is used to investigate the role of RORγt in the immune system and its impact on cytokine production.
Mechanism of Action
TF-S14 exerts its effects by binding to RORγt and inhibiting its activity. This inhibition leads to a reduction in the production of Th17 cell-associated cytokines, including interleukin-17A, interleukin-21, and interleukin-22. The molecular targets of TF-S14 include the RORγt receptor and the pathways involved in Th17 cell differentiation and cytokine production . By blocking these pathways, TF-S14 can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
TF-S14 is unique in its ability to specifically target RORγt and inhibit its activity. Similar compounds include TF-S1 and TF-S2, which also act as inverse agonists of RORγt but may have different binding affinities and efficacies . Compared to these compounds, TF-S14 has shown promising results in reducing cytokine production and prolonging the survival of skin allografts in sensitized mice . This highlights its potential as a therapeutic agent in the treatment of autoimmune diseases and transplant rejection.
Properties
Molecular Formula |
C22H27N3O2S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-14-9-11-25(15(2)12-14)22(27)19-17-7-3-4-8-18(17)28-21(19)24-20(26)16-6-5-10-23-13-16/h5-6,10,13-15H,3-4,7-9,11-12H2,1-2H3,(H,24,26)/t14-,15-/m1/s1 |
InChI Key |
PCTBZMHJFHFNAH-HUUCEWRRSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@@H](C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1CCN(C(C1)C)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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